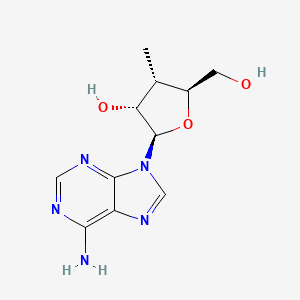

3'-Deoxy-3-methyladenosine

Vue d'ensemble

Description

3'-Deoxy-3-methyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O3 and its molecular weight is 265.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3'-Deoxy-3-methyladenosine (3'-dMeA) is a nucleoside analogue characterized by a methyl group at the 3' position of the adenine base and the absence of an oxygen atom at the 2' position of the ribose sugar. This structural modification significantly alters its biological properties compared to standard ribonucleosides, making it a subject of interest in medicinal chemistry and pharmacology.

The unique structure of 3'-dMeA affects its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. Its synthesis typically involves multiple steps, including methods such as thio-click chemistry, which have been optimized for producing related compounds. These synthetic pathways allow for the exploration of various derivatives that may enhance its therapeutic potential.

Cytostatic Effects

Research indicates that 3'-dMeA exhibits cytostatic effects , meaning it can inhibit cell proliferation without causing cell death at lower concentrations. Specifically, concentrations above 12.5 µM have shown a significant suppression of cell growth while maintaining cell viability. This property positions it as a candidate for cancer therapy, where inhibiting tumor growth without cytotoxicity is desirable.

Antiviral Activity

In addition to its cytostatic properties, 3'-dMeA and its analogues have demonstrated antiviral activity against various viruses. For instance, studies have shown that modifications to nucleoside structures can enhance their efficacy against viral replication. The compound's interactions with viral enzymes and its ability to mimic natural substrates are crucial for its antiviral effects.

Study on Antiviral Efficacy

A comparative study highlighted the antiviral potency of 3'-dMeA against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The effective concentration (EC50) values ranged from 1.1 ± 0.1 µM to 4.7 ± 1.5 µM, indicating strong antiviral activity without significant cytotoxic effects up to concentrations of 25 µM .

The mechanism by which 3'-dMeA exerts its biological effects involves interactions with nucleic acid synthesis pathways. It has been shown to bind with various enzymes that play roles in viral replication, thus inhibiting their activity. Advanced biophysical techniques such as NMR spectroscopy and surface plasmon resonance are often employed to evaluate these interactions quantitatively.

Comparative Analysis with Related Compounds

| Compound Name | Structure Modification | Cytostatic Effect | Antiviral Activity | EC50 (µM) |

|---|---|---|---|---|

| This compound | Methyl at 3' position | Yes | Yes | 1.1 - 4.7 |

| 3'-Deoxy-3-fluoroadenosine | Fluorine at 3' position | Yes | Yes | Similar range |

| Standard Adenosine | No modifications | No | Limited | N/A |

Applications De Recherche Scientifique

Antiviral Research

One of the primary applications of 3'-deoxy-3-methyladenosine lies in antiviral research. Modified nucleosides, including this compound, have been studied for their potential to inhibit viral replication.

- Mechanism of Action : These compounds can interfere with viral RNA synthesis by mimicking natural nucleotides, thereby disrupting the viral life cycle. For instance, this compound has shown broad-spectrum antiviral activity against flaviviruses such as West Nile Virus and Tick-borne Encephalitis Virus in vitro and in vivo models .

- Case Study : In a study assessing the efficacy of various nucleoside analogs against TBEV, this compound demonstrated significant antiviral potency with effective concentrations leading to a reduction in viral titers by more than two orders of magnitude at optimal doses .

Molecular Biology Applications

In molecular biology, this compound serves as a tool for studying DNA and RNA modifications.

- Epigenetic Studies : The presence of methylated adenine residues in DNA is an emerging area of research. The incorporation of this compound into DNA can help elucidate the role of adenine methylation in gene regulation and cellular processes .

- Synthesis and Characterization : The synthesis of this compound derivatives has been explored to create stable isotopes for tracking biological processes. These derivatives can be used to investigate the dynamics of nucleic acid interactions and modifications within living cells .

Cancer Research

In cancer research, this compound has potential applications in imaging and therapeutic strategies.

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Propriétés

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICAGSHIJKNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949227 | |

| Record name | 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26383-05-1 | |

| Record name | NSC127970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.